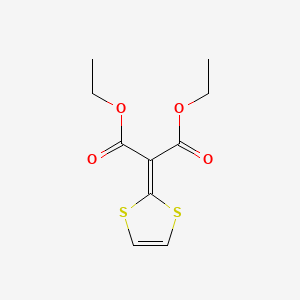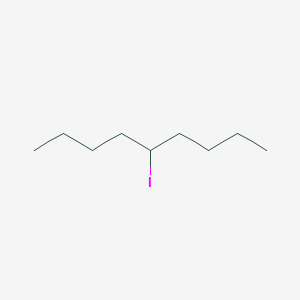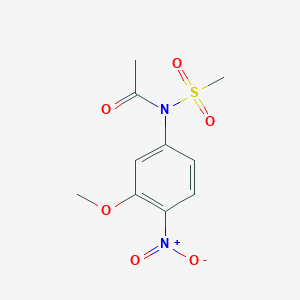
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenylpropoxy group attached to an ethanaminium backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- typically involves the reaction of trimethylamine with a suitable ester or acid derivative of 1-oxo-3-phenylpropanoic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trimethylamine, phenylpropanoic acid derivatives, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediate compounds, purification, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized as an antistatic agent, emulsifying agent, and flocculant in various industrial processes.
Mécanisme D'action
The mechanism of action of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Shares structural similarities and is used in similar applications.
N,N,N’-Trimethyl-1,2-ethanediamine: Another quaternary ammonium compound with comparable properties.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- stands out due to its specific phenylpropoxy group, which imparts unique chemical and physical properties. This structural feature enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
58979-36-5 |
|---|---|
Formule moléculaire |
C14H22NO2+ |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
trimethyl-[2-(3-phenylpropanoyloxy)ethyl]azanium |
InChI |
InChI=1S/C14H22NO2/c1-15(2,3)11-12-17-14(16)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3/q+1 |
Clé InChI |
UUSHEWPJJDGXOU-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)


![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


silane](/img/structure/B14602417.png)




![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
